Anti-Angiogenic Selectivity: Friedelinol vs. Lupeol and Lupenone in CAM Assay
In a comparative assessment of four pentacyclic triterpenes using the chorioallantoic membrane (CAM) assay, friedelinol at 500 μmol L⁻¹ reduced vascularity by 26%, whereas friedelin demonstrated no measurable anti-angiogenic effect [1]. While lupeol and lupenone exhibited stronger activity (reducing vascularized area by >30%, junction number by >20%, and vessel length by >15%), friedelinol's activity was achieved with a superior retinal safety profile—at 100 µmol L⁻¹, friedelinol induced no transient or permanent disturbance in retinal structure or function in electroretinographic and histological analyses in Wistar rat eyes over 15 days [1]. This contrasts with the higher cytotoxicity observed for lupeol and lupenone in ARPE-19 cells, where dose-dependent growth reduction was observed [1].
| Evidence Dimension | Anti-angiogenic activity and retinal safety |
|---|---|
| Target Compound Data | 26% vascularity reduction at 500 µmol L⁻¹; No retinal toxicity at 100 µmol L⁻¹ (ERG and histology) |
| Comparator Or Baseline | Lupeol and lupenone: >30% vascularized area reduction, >20% junction reduction, >15% vessel length reduction; Friedelin: no anti-angiogenic effect; All comparators showed dose-dependent cytotoxicity in ARPE-19 cells |
| Quantified Difference | Friedelinol achieved anti-angiogenic activity without retinal toxicity at 100 µmol L⁻¹, whereas lupeol/lupenone showed stronger anti-angiogenesis but with cytotoxicity and unclear retinal safety at equivalent doses. |
| Conditions | Chorioallantoic membrane (CAM) assay; ARPE-19 cytotoxicity assay (5-640 µmol L⁻¹); In vivo electroretinography and histology in Wistar rat eyes (100 or 500 µmol L⁻¹, 15 days) |
Why This Matters
For researchers developing ocular therapeutics, friedelinol offers a unique balance of measurable anti-angiogenic activity and proven retinal safety, differentiating it from more potent but potentially cytotoxic lupane analogs.
- [1] Toledo, C.R., Pereira, V.V., Duarte, L.P., Sousa, G.F. and Silva-Cunha, A. (2021). Anti-angiogenic activity and safety of intraocular application of triterpenes. Documenta Ophthalmologica, 143, 239-253. View Source
